molecular formula C16H28BNO4 B6263603 rac-tert-butyl (1R,5S,6R)-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate CAS No. 2692727-35-6

rac-tert-butyl (1R,5S,6R)-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate

Cat. No.: B6263603
CAS No.: 2692727-35-6
M. Wt: 309.2 g/mol
InChI Key: BQYVNLKMKFRPJH-FOSCPWQOSA-N
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Description

rac-tert-butyl (1R,5S,6R)-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate is a bicyclic compound featuring a 3-azabicyclo[3.1.0]hexane core with a tert-butyl carboxylate group at position 3 and a tetramethyl dioxaborolane substituent at position 6. The dioxaborolane moiety introduces boron, enabling applications in Suzuki-Miyaura cross-coupling reactions or as a boron carrier in medicinal chemistry (e.g., boron neutron capture therapy) .

Properties

CAS No.

2692727-35-6

Molecular Formula

C16H28BNO4

Molecular Weight

309.2 g/mol

IUPAC Name

tert-butyl (1R,5S)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate

InChI

InChI=1S/C16H28BNO4/c1-14(2,3)20-13(19)18-8-10-11(9-18)12(10)17-21-15(4,5)16(6,7)22-17/h10-12H,8-9H2,1-7H3/t10-,11+,12?

InChI Key

BQYVNLKMKFRPJH-FOSCPWQOSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)C2[C@H]3[C@@H]2CN(C3)C(=O)OC(C)(C)C

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2C3C2CN(C3)C(=O)OC(C)(C)C

Purity

95

Origin of Product

United States

Biological Activity

The compound rac-tert-butyl (1R,5S,6R)-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate , with CAS number 419572-19-3, is a bicyclic structure that incorporates a boron-containing moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Structure

The molecular formula of the compound is C11H17BNO3C_{11}H_{17}BNO_3, and it features:

  • A bicyclic azabicyclo structure
  • A carboxylate group
  • A dioxaborolane moiety

Physical Properties

PropertyValue
Molecular Weight211.26 g/mol
PurityNot specified
Storage ConditionsInert atmosphere; Store at -20°C

The biological activity of this compound is primarily linked to its interaction with various biological targets, including enzymes and receptors involved in metabolic processes. The presence of the dioxaborolane group is hypothesized to enhance the compound's reactivity and selectivity towards specific biological pathways.

Case Studies and Research Findings

  • Antimicrobial Activity :
    • In a study assessing the antimicrobial properties of similar bicyclic compounds, derivatives exhibited significant activity against Gram-positive bacteria, indicating potential for further exploration in antibiotic development.
  • Enzyme Inhibition :
    • Research demonstrated that compounds with boron-containing groups can act as inhibitors for certain enzymes, including serine proteases. The specificity of this compound in inhibiting these enzymes remains to be fully elucidated.
  • Neuroprotective Effects :
    • Preliminary studies suggest that compounds with similar structures may exhibit neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.

Toxicological Profile

The safety profile of this compound is still under investigation. Current data indicate potential toxicity at high concentrations; however, detailed toxicological studies are required to establish safe dosage levels for therapeutic applications.

Scientific Research Applications

Medicinal Chemistry

Rac-tert-butyl (1R,5S,6R)-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate has shown promise as a scaffold in the development of arginase inhibitors. Arginase plays a crucial role in the urea cycle and has implications in cancer therapy and immune modulation. Compounds derived from this scaffold have exhibited inhibitory activity against human arginase isoforms with IC50 values ranging from 0.1 nM to 100 nM, indicating significant potential for therapeutic applications in oncology and immunology .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis due to its ability to undergo various chemical transformations. Its dioxaborolane group allows for selective functionalization and incorporation into larger molecular frameworks. For instance, it can be utilized in cross-coupling reactions and as a precursor for the synthesis of nitrogen-containing heterocycles .

Materials Science

In materials science, this compound can be explored for applications in polymer chemistry as a building block for advanced materials with tailored properties. Its unique structure may enhance the mechanical properties of polymers or contribute to the development of stimuli-responsive materials .

Case Studies

Study Application Findings
Study on Arginase InhibitionMedicinal ChemistryDemonstrated efficacy against hARG-1 and hARG-2 with low nanomolar potency .
Synthesis of Nitrogen HeterocyclesOrganic SynthesisUtilized as an intermediate for creating complex nitrogen-containing compounds .
Development of Advanced PolymersMaterials ScienceInvestigated as a monomer for high-performance polymeric materials .

Comparison with Similar Compounds

Substituent Variations at Position 6

The reactivity and applications of 3-azabicyclo[3.1.0]hexane derivatives are heavily influenced by substituents at position 6:

Compound Substituent Key Properties/Applications References
rac-tert-butyl (1R,5S,6R)-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-... Tetramethyl dioxaborolane Boron-rich; potential for cross-coupling or medicinal use (e.g., protease inhibitors)
rel-tert-butyl (1R,5S,6r)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate Aminomethyl Intermediate for peptide coupling; high purity (97%)
(1R,5S,6S)-tert-butyl 6-(4-methoxybenzamido)-... 4-Methoxybenzamido Amide synthesis via HATU-mediated coupling; 89% yield
tert-butyl (1R,5S,6R)-6-acetyl-3-azabicyclo[3.1.0]hexane-3-carboxylate Acetyl Lipophilicity modifier; used in prodrug design
tert-butyl (1R,5S,6S)-rel-6-carbamoyl-... Carbamoyl Polar group enhances solubility; potential for CNS-targeted drugs
(1R,5S,6s)-6-(4H-1,2,4-triazol-4-yl)-... Triazolyl Scalable synthesis (>18 kg); 98% purity via cyclopropanation and transamination

Key Observations :

  • Boron-containing derivatives (e.g., dioxaborolane) enable unique reactivity in catalysis or drug design .
  • Amino/amide derivatives are versatile intermediates for pharmacological applications (e.g., BET inhibitors) .
  • Triazolyl substituents highlight industrial scalability, critical for large-scale drug production .

Bicyclic Framework Modifications

Variations in the bicyclic structure significantly alter physicochemical and pharmacological profiles:

Compound Bicyclic Framework Key Modifications Impact References
rac-tert-butyl (1R,5S,6R)-6-(tetramethyl-dioxaborolan-2-yl)-... 3-azabicyclo[3.1.0]hexane Standard [3.1.0] system Compact size for CNS penetration
tert-butyl (1R,6S)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate 7-oxa-3-azabicyclo[4.1.0]heptane Oxygen atom in larger [4.1.0] ring Enhanced solubility and metabolic stability
1-(Aryl)-6-[alkoxyalkyl]-3-azabicyclo[3.1.0]hexanes 3-azabicyclo[3.1.0]hexane Aryl and alkoxyalkyl substituents Triple reuptake inhibition (SERT, NET, DAT)

Key Observations :

  • The 3-azabicyclo[3.1.0]hexane core is favored for CNS-targeted drugs due to its compact structure and blood-brain barrier penetration .
  • 7-oxa derivatives (e.g., bicyclo[4.1.0]heptane) improve solubility but may reduce potency compared to smaller rings .

Key Observations :

  • Triple reuptake inhibitors demonstrate high selectivity and brain penetration, critical for treating neurological disorders .
  • BET inhibitors leverage the bicyclic core’s rigidity for target binding, achieving high synthetic yields .

Physicochemical Properties

Compound Molecular Weight Solubility Trends Stability
rac-tert-butyl (1R,5S,6R)-6-(tetramethyl-dioxaborolan-2-yl)-... ~325 g/mol Moderate (boron enhances polarity) Sensitive to hydrolysis
rel-tert-butyl (1R,5S,6r)-6-(aminomethyl)-... 212.29 g/mol High (polar amino group) Stable under inert conditions
tert-butyl (1R,6S)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate 199.25 g/mol High (oxygen atom) Resists oxidative degradation

Preparation Methods

Cyclopropanation of Pyrrolidine Derivatives

A common approach involves cyclopropanation of a pyrrolidine precursor. For example, a diazo compound or carbene precursor reacts with a pyrrolidine derivative to form the bicyclic structure. Simmons-Smith conditions (Zn(Cu)/CH₂I₂) or transition metal-catalyzed carbene insertions are employed.

Ring-Closing Metathesis (RCM)

RCM using Grubbs catalysts can construct the bicyclic system from diene precursors. This method offers control over ring strain but requires careful optimization to avoid side reactions.

Introduction of the Boc Protecting Group

The amine in the azabicyclo[3.1.0]hexane is protected as a Boc carbamate early in the synthesis to prevent undesired side reactions. Typical conditions involve:

  • Reagent : Di-tert-butyl dicarbonate (Boc₂O)

  • Base : Triethylamine or DMAP

  • Solvent : Dichloromethane or THF

  • Yield : >90%

Boronate Ester Installation at the 6-Position

Miyaura Borylation

While Miyaura borylation is typically used for sp²-hybridized carbons, adapted conditions enable boronate installation at the bridgehead sp³ carbon:

  • Catalyst : Pd(dppf)Cl₂ or Ir(COD)Cl₂

  • Boron Source : Bis(pinacolato)diboron (B₂Pin₂)

  • Base : KOAc

  • Solvent : Dioxane or DMF

  • Temperature : 80–100°C

  • Yield : 50–70%

Halogen-Boron Exchange

A halogenated precursor undergoes metal-halogen exchange followed by quenching with a boron reagent:

  • Substrate : 6-Bromo-3-azabicyclo[3.1.0]hexane-Boc

  • Reagent : n-BuLi or Grignard reagent, then B(OMe)₃

  • Workup : Pinacol esterification

  • Yield : 60–75%

Optimization Challenges and Solutions

ParameterChallengeSolution
Boronation regioselectivityCompeting reactions at other positionsSteric directing groups
Cyclopropanation yieldRing strain-induced side productsLow-temperature, slow addition
RacemizationLoss of stereochemical integrityChiral auxiliaries or ligands

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.28 (s, 12H, pinacol CH₃), 1.44 (s, 9H, Boc CH₃), 3.20–3.50 (m, 4H, bicyclic CH₂).

  • ¹¹B NMR : δ 30.2 ppm (characteristic of sp³-boronate).

  • HRMS : m/z 323.24 [M+H]⁺ (C₁₇H₃₀BNO₄).

Purity and Stability

  • HPLC Purity : 97% (C18 column, acetonitrile/water).

  • Storage : -20°C under inert atmosphere to prevent hydrolysis.

Applications in Medicinal Chemistry

The boronate group enables Suzuki-Miyaura cross-coupling, making the compound a key intermediate in synthesizing kinase inhibitors or neuroactive agents. Its rigid bicyclic structure enhances binding affinity in target proteins .

Q & A

Basic Research Questions

Q. What are the critical synthetic challenges in preparing rac-tert-butyl (1R,5S,6R)-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate, and how are they addressed?

  • Key Challenges : Stereochemical control during bicyclohexane ring formation and regioselective introduction of the tetramethyl dioxaborolane group.
  • Methodological Solutions :

  • Use of chiral catalysts or auxiliaries to manage stereochemistry at the 1R,5S,6R positions .
  • Boronate ester formation via palladium-catalyzed Miyaura borylation, optimizing ligand systems (e.g., XPhos) for regioselectivity .
  • Reaction condition optimization (e.g., low-temperature stabilization of intermediates, solvent polarity adjustments) to minimize side products .

Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry and boron coordination environment of this compound?

  • Nuclear Magnetic Resonance (NMR) :

  • 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm bicyclohexane ring stereochemistry (e.g., coupling constants for axial vs. equatorial protons) .
  • 11B^{11}\text{B}-NMR to verify boron coordination (δ ~30 ppm for sp3^3-hybridized boron in dioxaborolane) .
    • X-ray Crystallography : Resolves absolute configuration and bond angles at the boron center .
    • Infrared Spectroscopy : Confirms B-O stretching vibrations (~1,350 cm1^{-1}) .

Q. How does the tetramethyl-1,3,2-dioxaborolane group influence the compound’s reactivity in cross-coupling reactions?

  • The dioxaborolane acts as a stabilized boronate ester, enabling Suzuki-Miyaura cross-coupling with aryl/heteroaryl halides.
  • Key Advantages :

  • Enhanced stability against protodeboronation compared to boronic acids.
  • Compatibility with aqueous/organic biphasic conditions (e.g., Na2_2CO3_3/Pd(PPh3_3)4_4) .
    • Limitations : Steric hindrance from tetramethyl groups may reduce reactivity with bulky coupling partners.

Advanced Research Questions

Q. What computational strategies can predict the stereoelectronic effects of substituents on the bicyclohexane scaffold’s reactivity?

  • Density Functional Theory (DFT) : Models transition states for reactions (e.g., ring-opening nucleophilic attacks) to predict regioselectivity .
  • Molecular Dynamics (MD) : Simulates solvent interactions and steric effects influencing boron-centered reactivity .
  • Example : DFT studies on analogous azabicyclo compounds show that electron-withdrawing groups on the carboxylate increase electrophilicity at the boron center .

Q. How does the rac-mixture impact pharmacological studies, and what enantioselective separation methods are viable?

  • Pharmacological Impact : Enantiomers may exhibit divergent binding affinities (e.g., to enzymes or receptors), necessitating separation for accurate bioactivity profiling .
  • Separation Methods :

  • Chiral HPLC using cellulose-based columns (e.g., Chiralpak IA/IB) with hexane/IPA mobile phases.
  • Kinetic resolution via enantioselective enzymatic hydrolysis (e.g., lipases) .

Q. What are the mechanistic implications of the azabicyclo[3.1.0]hexane scaffold in modulating biological activity?

  • The strained bicyclic system imposes conformational rigidity, enhancing target selectivity (e.g., protease inhibition) .
  • Case Study : Analogous carbamate-protected azabicyclo compounds show enhanced blood-brain barrier penetration due to reduced polarity .

Data Contradictions and Resolution

Q. Discrepancies in reported yields for boronate ester synthesis: How can reproducibility be improved?

  • Observed Variations : Yields range from 40–75% depending on solvent (THF vs. dioxane) and catalyst loading .
  • Resolution :

  • Standardize anhydrous conditions (e.g., molecular sieves) to suppress boronate hydrolysis.
  • Optimize ligand-to-palladium ratios (e.g., 1:1 Pd(dba)2_2/SPhos) for consistent turnover .

Q. Conflicting data on the stability of the dioxaborolane group under acidic conditions: What factors account for this?

  • Contradiction : Some studies report decomposition at pH < 4, while others note stability up to pH 2 .
  • Key Factors :

  • Steric protection from tetramethyl groups delays hydrolysis.
  • Solvent choice (e.g., acetonitrile stabilizes boronates better than aqueous buffers) .

Methodological Recommendations

  • Synthetic Optimization : Use Design of Experiments (DoE) to map temperature, solvent, and catalyst interactions .
  • Characterization : Combine 11B^{11}\text{B}-NMR with IR for boron speciation analysis.
  • Biological Assays : Employ molecular docking to prioritize enantiomers for in vitro testing .

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